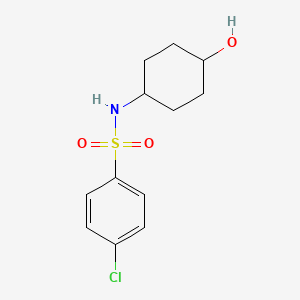
Stearic acid 2-amino-2-methyl-1-propanol complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid 2-amino-2-methyl-1-propanol complex is a compound formed by the reaction of stearic acid with 2-amino-2-methylpropanol. Stearic acid is a long-chain fatty acid commonly found in animal and plant fats, while 2-amino-2-methylpropanol is an organic compound used in various chemical applications. The combination of these two compounds results in a salt that has unique properties and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, 2-amino-2-methylpropanol salt typically involves the neutralization reaction between stearic acid and 2-amino-2-methylpropanol. The reaction is carried out by mixing equimolar amounts of stearic acid and 2-amino-2-methylpropanol in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the salt precipitates out, which is then filtered and dried.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and mixing to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Stearic acid 2-amino-2-methyl-1-propanol complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the salt into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Stearic acid 2-amino-2-methyl-1-propanol complex has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical formulations.
Biology: The compound is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products due to its unique properties.
Mécanisme D'action
The mechanism by which stearic acid, 2-amino-2-methylpropanol salt exerts its effects involves interactions with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Stearic Acid: A long-chain fatty acid with similar properties but lacking the amino group.
2-Amino-2-Methylpropanol: An organic compound with similar chemical reactivity but without the long fatty acid chain.
Other Fatty Acid Salts: Compounds like palmitic acid, 2-amino-2-methylpropanol salt, which have similar structures but different chain lengths.
Uniqueness: Stearic acid 2-amino-2-methyl-1-propanol complex is unique due to its combination of a long fatty acid chain and an amino alcohol. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
68951-62-2 |
|---|---|
Formule moléculaire |
C22H47NO3 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-amino-2-methylpropan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2,5)3-6/h2-17H2,1H3,(H,19,20);6H,3,5H2,1-2H3 |
Clé InChI |
UEJPMIPIBSXRNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid](/img/structure/B8593573.png)


![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)
![4-Chloro-6-methoxy-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B8593611.png)

![N-[1-(4-iodophenyl)ethyl]cyclopropanamine](/img/structure/B8593627.png)


![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)
![2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid](/img/structure/B8593659.png)

![6-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8593671.png)

